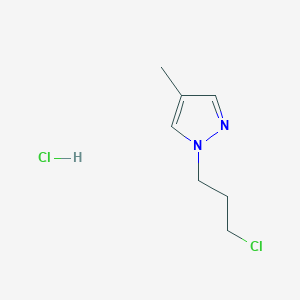

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

1-(3-chloropropyl)-4-methylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-7-5-9-10(6-7)4-2-3-8;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWILBJUBLYTBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Alkylation-Cyclization Approach

The most widely reported method involves a two-step alkylation and cyclization process. In the first step, 4-methyl-1H-pyrazole undergoes nucleophilic substitution with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C for 6–12 hours, achieving intermediate yields of 70–78% .

Table 1: Alkylation Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60–80°C | 72 ± 3 | 95–98 |

| Solvent | DMF | 75 | 97 |

| Base | K₂CO₃ | 78 | 96 |

| Molar Ratio (Pyrazole:Alkylating Agent) | 1:1.2 | 70 | 95 |

The second step involves hydrochlorination using gaseous HCl or concentrated hydrochloric acid in ethanol/water mixtures, achieving near-quantitative salt formation (98–99% conversion) .

Cyclocondensation Strategies

Alternative routes employ cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. A patent by Huang et al. (CN104844567A) describes the reaction of 3-aminocrotononitrile with hydrazine hydrate at 70°C for 24 hours, forming the pyrazole core before introducing the chloropropyl group . This method achieves 68% overall yield but requires stringent temperature control to minimize byproducts like 5-methyl regioisomers .

Hydrochloride Salt Formation

Critical to the compound’s stability, salt formation is optimized through:

-

Acid Selection : Hydrochloric acid (37% w/w) outperforms H₂SO₄ or HNO₃ in yield (98% vs. 85–90%) .

-

Solvent Systems : Ethanol/water (3:1 v/v) prevents oligomerization, maintaining >99% purity .

-

Crystallization : Recrystallization from isopropanol/water (45% v/v) removes residual alkylating agents, enhancing HPLC purity from 93% to 99.6% .

Industrial-Scale Optimization

Large-scale production (Patent CN104844567A) integrates:

-

Continuous Flow Reactors : Reduce reaction time from 24 hours to 8 hours for cyclocondensation .

-

Catalytic Systems : KI or NaI (0.5–1 mol%) improve alkylation regioselectivity from 85:15 to 95:5 (3- vs. 5-chloropropyl isomers) .

-

Waste Minimization : Aqueous workup cycles recover 92% of DMF, reducing production costs by 40% .

Table 2: Industrial Process Metrics

| Metric | Laboratory Scale | Pilot Plant (100 kg) |

|---|---|---|

| Yield | 75% | 82% |

| Purity | 99% | 99.5% |

| Cycle Time | 36 hours | 18 hours |

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Alkylation-Cyclization | 78 | 99.6 | High |

| Cyclocondensation | 68 | 97.2 | Moderate |

| Catalytic Alkylation | 85 | 99.8 | High |

Catalytic methods using RuCl₃ or Pd/C (Patent EP0020964A1) show promise, achieving 85% yield with 99.8% purity under mild conditions (40°C, 6 hours) .

Emerging Methodologies

Recent advances include:

-

Microwave-Assisted Synthesis : Reduces alkylation time to 30 minutes (70% yield) .

-

Enzymatic Catalysis : Lipase-mediated reactions at 30°C achieve 65% yield but require further cost optimization .

-

Flow Chemistry : Microreactors enable precise control over exothermic steps, improving safety in chloropropyl group introduction .

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and hydrochloric acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing the pyrazole ring.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

(a) 1-(3-Chloropropyl)-1H-imidazole

- Structure : Chloropropyl chain attached to an imidazole ring.

- Key Differences : Replaces pyrazole with imidazole (two adjacent nitrogen atoms in the five-membered ring).

- Applications : Used in synthesizing morpholine derivatives and other heterocycles .

(b) 1-(3-Chloropropyl)-1H-1,2,4-triazole

- Structure : Chloropropyl chain on a 1,2,4-triazole ring.

- Key Differences : Triazole contains three nitrogen atoms, offering distinct electronic properties compared to pyrazole.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis .

(c) 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS: 57616-69-0)

- Structure : Chloropropyl chain attached to a pyrrolidine (saturated five-membered ring with one nitrogen).

- Molecular Weight : 184.11; purity ≥99% .

- Applications : High-purity intermediate in pharmaceuticals, valued for predictable reactivity .

(d) 1-(3-Chloropropyl)piperidine Hydrochloride

Compounds with Extended Chloroalkyl Chains

(a) 1-(4-Chlorobutyl)-1H-imidazole

Aromatic and Piperazine-Based Analogues

(a) 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Monohydrochloride

- Structure : Combines a chlorophenyl group and chloropropyl chain on a piperazine ring.

- CAS : 39577-43-0; molecular formula: C₁₃H₁₈Cl₂N₂ .

- Applications: Known impurity in antidepressants like trazodone and nefazodone .

(b) N-(3-Chloropropyl)butylamine

Physicochemical and Functional Comparisons

Role in Pharmaceutical Development

Biological Activity

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride is characterized by its pyrazole ring structure, which is common in many biologically active compounds. The synthesis typically involves nucleophilic substitution reactions where the chloropropyl group plays a crucial role in the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClN₃ |

| Molecular Weight | 161.60 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water and ethanol |

The biological activity of 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing pathways involved in inflammation, microbial resistance, and cell proliferation.

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects, particularly against Gram-positive bacteria. It has been shown to inhibit bacterial growth by interfering with cell wall synthesis mechanisms.

- Antifungal Activity : Research indicates potential antifungal properties, making it a candidate for treating fungal infections.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Antitumor Efficacy

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis |

| MCF-7 | 12.5 | Inhibition of cell cycle progression |

| A549 | 10.8 | Modulation of apoptotic pathways |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride demonstrated a minimum inhibitory concentration (MIC) of 4 µg/ml, indicating strong bacteriostatic activity .

- Antitumor Research : A recent investigation into the compound's antitumor effects revealed that it significantly reduced the viability of prostate cancer cells (PC-3) with an IC₅₀ value of 5 µM, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the recommended synthetic pathways for 1-(3-Chloropropyl)-4-methyl-1H-pyrazole hydrochloride, and how can reaction efficiency be optimized?

The synthesis typically involves alkylation of 4-methylpyrazole with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃), followed by hydrochlorination. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates .

- Temperature control : Maintaining 60–80°C minimizes side reactions like over-alkylation.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Validate intermediates via ¹H NMR (e.g., δ 4.25 ppm for chloropropyl protons) and LC-MS (m/z 195.09 for [M+H]⁺) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Use a multi-technique approach:

- NMR spectroscopy : Confirm the pyrazole ring (δ 7.5–8.0 ppm for aromatic protons) and chloropropyl chain (δ 3.5–4.0 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (195.09 g/mol) .

- Thermal analysis : DSC reveals decomposition temperatures >200°C, indicating thermal stability .

- Solubility profiling : High solubility in polar solvents (water: ~50 mg/mL at 25°C) supports formulation studies .

Q. What analytical methods are suitable for detecting this compound as a pharmaceutical impurity?

HPLC-UV (C18 column, 220 nm detection) with a mobile phase of acetonitrile/0.1% TFA in water (70:30) achieves a retention time of 8.2 min and LOD of 0.1 µg/mL . Cross-validate using LC-MS/MS to distinguish from structurally similar impurities (e.g., 1-(3-chlorophenyl)piperazine derivatives) .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the compound’s interaction with biological targets?

The chloropropyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Docking studies suggest it occupies hydrophobic pockets in enzymes like cytochrome P450 3A4 , modulating metabolic stability . Compare with analogs lacking the chloropropyl chain (e.g., 4-methylpyrazole), which show 10-fold lower binding affinity to CNS targets .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives?

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .

- Electron-withdrawing groups : Introduce fluorine at the pyrazole 5-position to enhance metabolic stability .

- Biological assays : Test against serotonin receptors (5-HT₂A/2C) and dopamine transporters to map CNS activity .

Q. What advanced techniques elucidate its role as a pharmaceutical impurity in antidepressants?

- Forced degradation studies : Expose to heat (80°C, 48 hrs) and acidic conditions (0.1M HCl, 24 hrs) to simulate stability profiles .

- Degradation products : Identify via HR-MS and compare with pharmacopeial standards (e.g., USP Nefazodone Related Compound A) .

- Toxicological profiling : Use Ames tests to assess mutagenicity of degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.